molecular formula C9H9FO3 B600052 2-Fluoro-5-methoxy-4-methylbenzoic acid CAS No. 870221-15-1

2-Fluoro-5-methoxy-4-methylbenzoic acid

Cat. No. B600052
M. Wt: 184.166
InChI Key: NLOLGIGDSLJISN-UHFFFAOYSA-N
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Description

2-Fluoro-5-methoxy-4-methylbenzoic acid is a fluorobenzoic acid derivative . It is an aryl fluorinated building block .


Synthesis Analysis

This compound is formed as a major product during the deprotonation of metallated fluorotoluenes by reacting with superbases .


Molecular Structure Analysis

The molecular formula of 2-Fluoro-5-methoxy-4-methylbenzoic acid is C9H9FO3 . The average mass is 170.138 Da .


Chemical Reactions Analysis

5-Fluoro-2-methylbenzoic acid, a similar compound, reacts with saturated ketones in a bimetallic Ir/Cu catalytic reaction to afford phthalide, a bicyclic heterocycle used in dyes and fungicides .


Physical And Chemical Properties Analysis

The physical form of this compound is solid . The molecular weight is 184.17 .

Scientific Research Applications

  • Chemical Synthesis

    • Summary of Application : “2-Fluoro-5-methoxy-4-methylbenzoic acid” is often used as a building block in chemical synthesis . It’s a fluorobenzoic acid derivative formed as a major product during the deprotonation of metallated fluorotoluenes by reacting with superbases .
  • Double Decarboxylative Coupling Reactions

    • Summary of Application : This compound could potentially be used in double decarboxylative coupling reactions . This is an emerging area that has gained considerable attention as a new avenue for forging carbon–carbon bonds .
    • Methods of Application : In this type of reaction, two molecules of carboxylic acids are coupled together. This synthetic strategy only utilizes carboxylic acids as easily accessible, non-toxic and stable starting materials, and extrudes carbon dioxide (CO2) as the only waste by-product .
    • Results or Outcomes : The outcome of these reactions is the formation of new carbon-carbon bonds, which can be used to create a wide variety of new compounds .
  • Suzuki-Miyaura Cross-Coupling Reactions

    • Summary of Application : “2-Fluoro-5-methoxy-4-methylbenzoic acid” can be used in Suzuki-Miyaura cross-coupling reactions .
    • Methods of Application : In a Suzuki-Miyaura reaction, an organoboron compound is coupled with an organic halide in the presence of a base and a palladium catalyst .
    • Results or Outcomes : The outcome of these reactions is the formation of a new carbon-carbon bond, which can be used to create a wide variety of new compounds .
  • Synthesis of Benzamide Derivatives

    • Summary of Application : This compound can be used in the synthesis of benzamide derivatives, which are used as HIV-1 integrase inhibitors for antiviral treatment .
    • Results or Outcomes : The outcome of these reactions is the formation of benzamide derivatives, which can be used as HIV-1 integrase inhibitors .
  • Synthesis of 3-Arylisoquinolinones

    • Summary of Application : “2-Fluoro-5-methoxy-4-methylbenzoic acid” can be used in the synthesis of 3-arylisoquinolinones .
    • Methods of Application : In this type of reaction, the compound is reacted with benzonitrile through a lithiation reaction .
    • Results or Outcomes : The outcome of these reactions is the formation of 3-arylisoquinolinones .
  • Food, Drug, Pesticide or Biocidal Product Use

    • Summary of Application : This compound can be used in the production of food, drugs, pesticides, or biocidal products .
    • Results or Outcomes : The outcomes of these applications can also vary widely, but the goal is typically to create a product with desired properties .
  • Synthesis of Benzamide Derivatives

    • Summary of Application : This compound can be used in the synthesis of benzamide derivatives, which are used as HIV-1 integrase inhibitors for antiviral treatment .
    • Results or Outcomes : The outcome of these reactions is the formation of benzamide derivatives, which can be used as HIV-1 integrase inhibitors .
  • Synthesis of 3-Arylisoquinolinones

    • Summary of Application : “2-Fluoro-5-methoxy-4-methylbenzoic acid” can be used in the synthesis of 3-arylisoquinolinones .
    • Methods of Application : In this type of reaction, the compound is reacted with benzonitrile through a lithiation reaction .
    • Results or Outcomes : The outcome of these reactions is the formation of 3-arylisoquinolinones .
  • Food, Drug, Pesticide or Biocidal Product Use

    • Summary of Application : This compound can be used in the production of food, drugs, pesticides, or biocidal products .
    • Results or Outcomes : The outcomes of these applications can also vary widely, but the goal is typically to create a product with desired properties .

Safety And Hazards

This chemical is considered hazardous. It may cause skin irritation and serious eye irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

2-fluoro-5-methoxy-4-methylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FO3/c1-5-3-7(10)6(9(11)12)4-8(5)13-2/h3-4H,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLOLGIGDSLJISN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1OC)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601280718
Record name 2-Fluoro-5-methoxy-4-methylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601280718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-5-methoxy-4-methylbenzoic acid

CAS RN

870221-15-1
Record name 2-Fluoro-5-methoxy-4-methylbenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=870221-15-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Fluoro-5-methoxy-4-methylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601280718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Potassium tert-butoxide (7.92 g, 70.5 mmol) was dissolved in THF (150 mL) and cooled to −78° C. 2-Fluoro-5-methoxybenzoic acid (3.00 g, 17.6 mmol) in THF (100 mL) was added followed by n-butyl lithium (2.5 N in hexanes, 28.2 mL, 70.5 mmol). After 40 minutes, iodomethane (2.2 mL, 35.4 mmol) was added and allowed to stir at −78° C. for 70 minutes before warming to room temperature. The reaction was quenched with saturated ammonium chloride (100 mL) and extracted with ether. The aqueous layer was acidified using 6 N HCl then extracted with ether. The organic layer was dried over sodium sulfate, filtered and concentrated. The crude material was purified by Gilson reverse-phase HPLC (acidic mobile phase) to yield 2-fluoro-5-methoxy-4-methylbenzoic acid as a white solid. MS m/z=185 [M+1]+. Calc'd for C9H9FO3: 184.20.
Quantity
7.92 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
28.2 mL
Type
reactant
Reaction Step Three
Quantity
2.2 mL
Type
reactant
Reaction Step Four

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